Cas no 15717-40-5 (1,2-Propanediamine,N1,N2-diphenyl-)
15717-40-5 structure
Product Name:1,2-Propanediamine,N1,N2-diphenyl-
CAS No:15717-40-5
MF:C15H18N2
MW:226.316823482513
CID:201739
PubChem ID:85899
Update Time:2025-04-19
1,2-Propanediamine,N1,N2-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediamine,N1,N2-diphenyl-
- 1-N,2-N-diphenylpropane-1,2-diamine
- N,N'-diphenylpropane-1,2-diamine
- 1,2-Propanediamine, N,N'-diphenyl-
- N,N/'-Diphenylpropane-1,2-diamine
- (2-anilino-1-methyl-ethyl)-phenyl-amine
- DTXSID40864628
- 1,2-Propanediamine, N1,N2-diphenyl-
- NS00051626
- 15717-40-5
- EINECS 239-809-0
- SCHEMBL76452
-
- Inchi: 1S/C15H18N2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11,13,16-17H,12H2,1H3
- InChI Key: BBRHQNMMUUMVDE-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C(C)CNC1C=CC=CC=1
Computed Properties
- Exact Mass: 226.14714
- Monoisotopic Mass: 226.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1A^2
- XLogP3: 4
Experimental Properties
- Density: 1.097
- Boiling Point: 414.3°Cat760mmHg
- Flash Point: 264.9°C
- Refractive Index: 1.64
- PSA: 24.06
1,2-Propanediamine,N1,N2-diphenyl- Related Literature
-
1. β-Substituted organoalkaline tri- and tetra-anions; preparation, stability, and reactivityJosé Barluenga,Francisco J. Fa?anás,Jorge Villama?a,Miguel Yus J. Chem. Soc. Perkin Trans. 1 1984 2685
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